molecular formula C15H14BrNO5S B500584 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid CAS No. 327072-95-7

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Cat. No.: B500584
CAS No.: 327072-95-7
M. Wt: 400.2g/mol
InChI Key: BRJNFERKOINKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C15H14BrNO5S and a molecular weight of 400.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, including bromination, sulfonation, and amidation reactions. One common synthetic route starts with the bromination of 2-ethoxybenzenesulfonamide, followed by a coupling reaction with benzoic acid derivatives under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity levels.

Chemical Reactions Analysis

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid can be compared with other similar compounds, such as:

  • 2-(5-Bromo-2-chlorobenzenesulfonamido)benzoic acid
  • 2-(5-Bromo-2-methoxybenzenesulfonamido)benzoic acid
  • 2-(5-Bromo-2-fluorobenzenesulfonamido)benzoic acid

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the ethoxy group and the bromine atom in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

2-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJNFERKOINKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.